molecular formula C19H13ClN4O3S B2491598 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime CAS No. 338404-56-1

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime

Cat. No.: B2491598
CAS No.: 338404-56-1
M. Wt: 412.85
InChI Key: YKMWMQLDZNVGMY-SRZZPIQSSA-N
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Description

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime is a complex organic compound characterized by its unique molecular structure. This compound is part of the imidazo[2,1-b][1,3]thiazole class, which is known for its diverse biological and chemical properties. The presence of both chlorophenyl and nitrobenzyl groups in its structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and controlled environments to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: Its biological activity has been explored for potential therapeutic uses, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to determine its efficacy in treating various diseases and conditions.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime

  • 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-nitrobenzyl)oxime

Uniqueness: The uniqueness of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime lies in its specific arrangement of functional groups, which can lead to distinct biological and chemical properties compared to similar compounds.

This compound continues to be a subject of interest in scientific research due to its potential applications and unique characteristics

Properties

IUPAC Name

(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(4-nitrophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O3S/c20-15-5-3-14(4-6-15)18-17(23-9-10-28-19(23)22-18)11-21-27-12-13-1-7-16(8-2-13)24(25)26/h1-11H,12H2/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMWMQLDZNVGMY-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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